molecular formula C17H16ClN3OS B11768114 4-Benzyl-5-((4-chloro-3-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol

4-Benzyl-5-((4-chloro-3-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11768114
M. Wt: 345.8 g/mol
InChI Key: MMUDNTQFHBQCHQ-UHFFFAOYSA-N
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Description

4-Benzyl-5-((4-chloro-3-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-((4-chloro-3-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Phenoxy Methyl Group: The phenoxy methyl group can be attached via an etherification reaction using 4-chloro-3-methylphenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-((4-chloro-3-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the phenoxy group.

    Substitution: The benzyl and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups onto the benzyl or phenoxy moieties.

Scientific Research Applications

4-Benzyl-5-((4-chloro-3-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Biological Studies: The compound can be used as a tool to study various biological processes and pathways, particularly those involving triazole derivatives.

    Industrial Applications: It may find applications in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Benzyl-5-((4-chloro-3-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxy and benzyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
  • 4-Benzyl-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol
  • 4-Benzyl-5-((4-chloro-3-methylphenoxy)methyl)-4H-1,2,4-triazole-3-one

Uniqueness

4-Benzyl-5-((4-chloro-3-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the chloro and methyl groups on the phenoxy moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds. The combination of these functional groups can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C17H16ClN3OS

Molecular Weight

345.8 g/mol

IUPAC Name

4-benzyl-3-[(4-chloro-3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16ClN3OS/c1-12-9-14(7-8-15(12)18)22-11-16-19-20-17(23)21(16)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

MMUDNTQFHBQCHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NNC(=S)N2CC3=CC=CC=C3)Cl

Origin of Product

United States

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